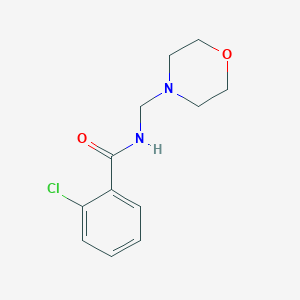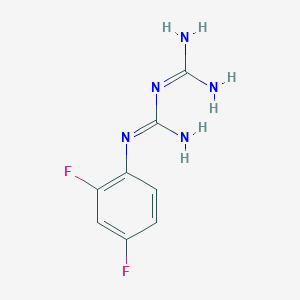
1-(3-Chloro-4-fluorophenyl)biguanide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Chloro-4-fluorophenyl)biguanide, also known as PHMB, is a biocide that has been widely used in various fields such as healthcare, water treatment, and textiles. PHMB is a cationic polymer that has been shown to have a broad-spectrum antimicrobial activity against bacteria, fungi, and viruses.
作用机制
The mechanism of action of 1-(3-Chloro-4-fluorophenyl)biguanide is not fully understood. However, it is believed that this compound interacts with the bacterial cell membrane, causing disruption of the membrane structure and ultimately leading to cell death. This compound has also been shown to have an effect on the bacterial DNA, causing inhibition of DNA replication and transcription.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit bacterial growth by disrupting the cell membrane and DNA. Physiologically, this compound has been shown to have an effect on various cellular processes, including cell adhesion, proliferation, and differentiation.
实验室实验的优点和局限性
1-(3-Chloro-4-fluorophenyl)biguanide has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, low toxicity, and stability. However, this compound also has some limitations, including its potential for resistance development, variability in activity depending on the bacterial strain, and potential for cytotoxicity at high concentrations.
未来方向
There are several future directions for the research on 1-(3-Chloro-4-fluorophenyl)biguanide. One direction is the development of new synthesis methods that can improve the yield and purity of this compound. Another direction is the investigation of the mechanism of action of this compound, which can provide insights into the development of new biocides. Additionally, the application of this compound in new fields, such as agriculture and food industry, can be explored. Finally, the development of new formulations of this compound that can improve its efficacy and reduce its potential for cytotoxicity can be another future direction.
In conclusion, this compound is a biocide that has been widely used in various fields due to its broad-spectrum antimicrobial activity and low toxicity. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research on this compound can provide valuable insights into the development of new biocides and the improvement of existing ones.
合成方法
1-(3-Chloro-4-fluorophenyl)biguanide can be synthesized using various methods, including the reaction of chlorhexidine with sodium cyanide, the reaction of cyanoguanidine with 3-chloro-4-fluoroaniline, and the reaction of 3-chloro-4-fluoroaniline with biguanide. Among these methods, the reaction of 3-chloro-4-fluoroaniline with biguanide is the most commonly used method for the synthesis of this compound.
科学研究应用
1-(3-Chloro-4-fluorophenyl)biguanide has been widely used in various scientific research applications, including wound healing, tissue engineering, and drug delivery. In wound healing, this compound has been shown to have a positive effect on the healing process by reducing bacterial colonization and promoting tissue regeneration. In tissue engineering, this compound has been used as a scaffold material to promote cell adhesion and proliferation. In drug delivery, this compound has been used as a carrier for various drugs, including antibiotics and anticancer drugs.
属性
分子式 |
C8H9ClFN5 |
|---|---|
分子量 |
229.64 g/mol |
IUPAC 名称 |
2-(3-chloro-4-fluorophenyl)-1-(diaminomethylidene)guanidine |
InChI |
InChI=1S/C8H9ClFN5/c9-5-3-4(1-2-6(5)10)14-8(13)15-7(11)12/h1-3H,(H6,11,12,13,14,15) |
InChI 键 |
WEVBBIBQCXPDKL-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
规范 SMILES |
C1=CC(=C(C=C1N=C(N)N=C(N)N)Cl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-{1-[2-(dimethylamino)-2-oxoethyl]cyclopentyl}-N-(4-pyridinyl)acetamide](/img/structure/B226574.png)
![4-[hydroxy(diphenyl)methyl]-N-(2-phenylethyl)-1-piperidinecarbothioamide](/img/structure/B226575.png)
![methyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-4-hydroxy-5-oxo-3-(2-thienylcarbonyl)-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B226576.png)
![(4E)-5-(4-chlorophenyl)-4-[hydroxy(thiophen-2-yl)methylidene]-1-(tetrahydrofuran-2-ylmethyl)pyrrolidine-2,3-dione](/img/structure/B226577.png)
![N-{4-[(6-oxo-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-11-yl)sulfonyl]phenyl}acetamide](/img/structure/B226578.png)








